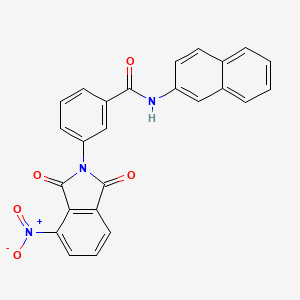

N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Descripción

N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a benzamide derivative featuring a naphthalen-2-yl group attached to the amide nitrogen and a 4-nitro-substituted isoindole-1,3-dione moiety at the 3-position of the benzamide core. This compound is structurally distinct due to its fused aromatic systems (naphthalene and benzamide) and the nitro-functionalized isoindole-dione, which may confer unique pharmacological or physicochemical properties compared to analogs.

Propiedades

Fórmula molecular |

C25H15N3O5 |

|---|---|

Peso molecular |

437.4 g/mol |

Nombre IUPAC |

N-naphthalen-2-yl-3-(4-nitro-1,3-dioxoisoindol-2-yl)benzamide |

InChI |

InChI=1S/C25H15N3O5/c29-23(26-18-12-11-15-5-1-2-6-16(15)13-18)17-7-3-8-19(14-17)27-24(30)20-9-4-10-21(28(32)33)22(20)25(27)31/h1-14H,(H,26,29) |

Clave InChI |

MQURNXSKGCNHBA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas: NNDB puede sintetizarse a través de varias rutas. Un método común implica la condensación de ácido naftalen-2-carboxílico con anhídrido 4-nitroftálico, seguido de ciclización para formar el anillo de isoindolina. El paso final implica la formación de amida con cloruro de benzoílo.

Producción Industrial: Si bien NNDB no se produce a escala industrial, sirve como un intermedio valioso en la síntesis de otros compuestos.

Análisis De Reacciones Químicas

NNDB experimenta varias reacciones:

Reducción: La reducción del grupo nitro a un grupo amino puede producir derivados de aminobenzamida.

Sustitución: NNDB puede sufrir reacciones de sustitución nucleofílica en el carbono carbonilo.

Oxidación: La oxidación del grupo amino puede conducir a la formación de imida.

Los reactivos comunes incluyen agentes reductores (como hidrógeno y paladio), nucleófilos (como aminas) y agentes oxidantes (como permanganato de potasio).

4. Aplicaciones en Investigación Científica

NNDB encuentra aplicaciones en:

Medicina: Puede tener potencial como agente anticancerígeno debido a sus características estructurales.

Síntesis Química: NNDB sirve como bloque de construcción para moléculas más complejas.

Ciencia de Materiales: Su estructura única puede explotarse para diseñar materiales funcionales.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation of its pharmacological properties for drug development.

Industry: Use in the production of advanced materials or as a catalyst in organic reactions.

Mecanismo De Acción

El mecanismo exacto de los efectos de NNDB sigue siendo un área de investigación activa. Es probable que interactúe con objetivos celulares, afectando las vías relacionadas con el crecimiento y la supervivencia celular.

Comparación Con Compuestos Similares

Structural Analogues with Isoindole-Dione Moieties

Several compounds share the isoindole-1,3-dione scaffold but differ in substituents and biological targets:

| Compound | Key Structural Features | Biological Activity | Reference |

|---|---|---|---|

| N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-isoindol-2-yl)benzamide | 4-nitro-isoindole-dione; naphthalen-2-yl benzamide | Not explicitly reported in evidence (structural focus) | [11, 12] |

| CPPHA (N-[4-chloro-2-[(1,3-dioxo-isoindol-2-yl)methyl]phenyl]-2-HBA) | Chlorophenyl; hydroxybenzamide; isoindole-dione methyl linker | Positive allosteric modulator of mGlu5 receptors (EC50 ~1.2 µM) | [7, 8] |

| 4-(1,3-dioxo-isoindol-2-yl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Sulfonamide core; 5-methylisoxazole substituent | Anticancer candidate (synthesis focus; no explicit activity data) | [9] |

| C1–C6 nitrate esters (e.g., C3: 3-(isoindol-2-yl)benzyl nitrate) | Isoindole-dione linked to nitrate esters | Lower genotoxicity than hydroxyurea (HU) in sickle cell disease models (MNRET <6/1000) | [1] |

Key Observations :

- Substituent Effects: The nitro group in the target compound may enhance electron deficiency, improving interactions with electron-rich binding sites compared to non-nitro analogs like CPPHA.

- Biological Targets : While CPPHA modulates mGlu5 receptors, the target compound’s naphthalene group may favor interactions with hydrophobic pockets in distinct targets (e.g., kinases or nuclear receptors).

- Safety Profiles: Compounds with isoindole-dione-nitrate esters (C1–C6) exhibit lower genotoxicity than HU, suggesting nitro-isoindole derivatives may balance efficacy and safety .

Pharmacological and Physicochemical Comparisons

Genotoxicity:

- Hydroxyurea (HU) induces micronucleated reticulocytes (MNRET) up to 33.7/1000 cells at 100 mg/kg, while isoindole-dione derivatives (C1–C6) show MNRET <6/1000, indicating superior safety .

Receptor Modulation :

- CPPHA potentiates mGlu5 with EC50 ~1.2 µM, attributed to its hydroxybenzamide and chlorophenyl groups . The target compound’s nitro and naphthyl groups may alter potency or selectivity.

Solubility and Stability :

- Sulfonamide derivatives (e.g., 3b in [9]) exhibit higher solubility due to polar sulfonamide groups, whereas the target compound’s naphthalene and benzamide backbone may reduce aqueous solubility but enhance membrane permeability.

Actividad Biológica

N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis of the Compound

The synthesis of N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves multiple steps that typically include:

- Formation of the Isoindole Derivative : The reaction of naphthalene derivatives with isoindole precursors under specific conditions.

- Nitro Group Introduction : The incorporation of a nitro group into the benzamide structure through nitration processes.

- Final Coupling Reaction : The final step involves coupling the naphthalene and isoindole moieties to form the desired benzamide structure.

Antioxidant Properties

Research indicates that compounds similar to N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide exhibit significant antioxidant activity. For instance, a study on related hydroxy-substituted compounds demonstrated their ability to scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have shown that nitro-substituted benzamides can inhibit nitric oxide production in macrophages, indicating anti-inflammatory properties. For example, compounds with similar structures have been reported to significantly reduce pro-inflammatory cytokines (IL-1β and TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide may also possess anti-inflammatory effects.

Anticancer Activity

Emerging evidence points towards the anticancer potential of benzamide derivatives. A study highlighted that certain nitro-substituted benzamides displayed cytotoxic effects against various cancer cell lines. Mechanistic studies revealed that these compounds could induce apoptosis through the activation of caspase pathways .

Case Studies

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinity of N-(naphthalen-2-yl)-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)benzamide with various biological targets. These studies suggest that the compound may interact effectively with enzymes involved in inflammation and cancer progression, providing a rationale for its observed biological activities .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.